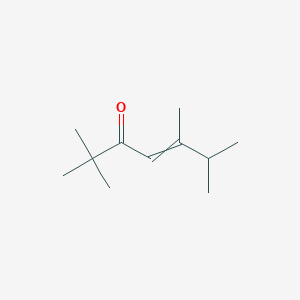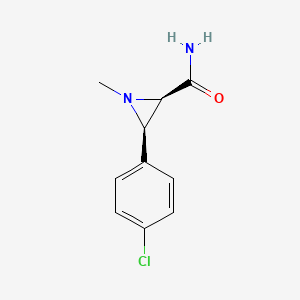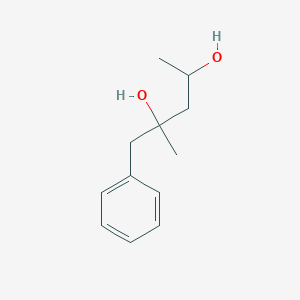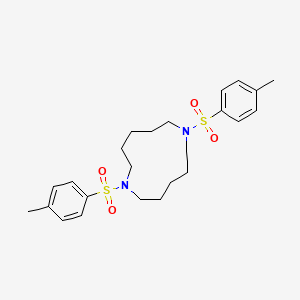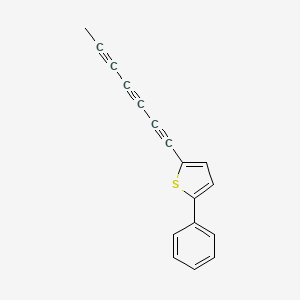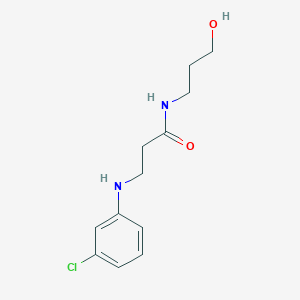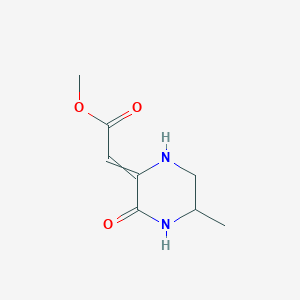
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is a nitrogen-containing heterocyclic compound. It features a piperazine ring with a ketone and ester functional group, making it a versatile intermediate in organic synthesis. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclization Method: One common method involves the cyclization of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes and cyclohexane-1,3-diones.
Multicomponent Reactions: Another approach is a multicomponent reaction involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and 1,3-diketones.
Industrial Production Methods
Industrial production methods for methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies investigating the biological activities of piperazine derivatives, including their effects on enzymes and cellular pathways.
Industrial Applications: It is utilized in the production of polymers and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of certain kinases, affecting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3-oxopiperazin-2-ylidene)acetate: A closely related compound with similar structural features and reactivity.
Ethyl (3-oxopiperazin-2-ylidene)acetate: Another derivative with comparable properties but different ester groups.
Uniqueness
Methyl (5-methyl-3-oxopiperazin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its methyl group at the 5-position enhances its stability and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
88075-42-7 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
methyl 2-(5-methyl-3-oxopiperazin-2-ylidene)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-5-4-9-6(8(12)10-5)3-7(11)13-2/h3,5,9H,4H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
OGXZZLAGHBYOQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=CC(=O)OC)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
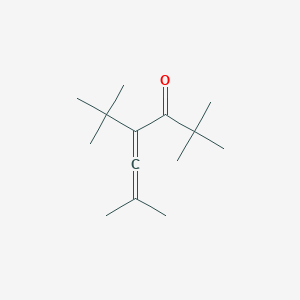
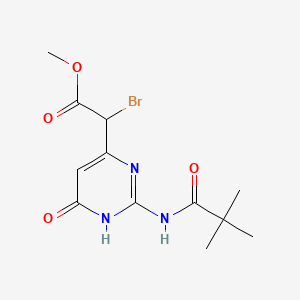
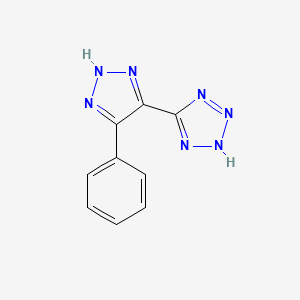
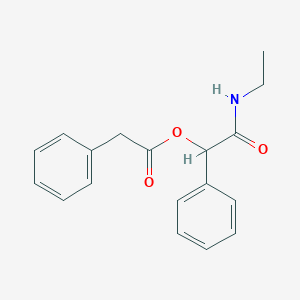
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
